Iodo-1,1,2,2-tetrafluoroethane

Descripción

The exact mass of the compound Iodo-1,1,2,2-tetrafluoroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iodo-1,1,2,2-tetrafluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodo-1,1,2,2-tetrafluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

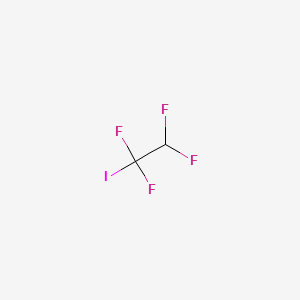

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-1-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF4I/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFDIGQPGUUCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188877 | |

| Record name | Iodo-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-41-6 | |

| Record name | 1,1,2,2-Tetrafluoro-1-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodo-1,1,2,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1H-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodo-1,1,2,2-tetrafluoroethane chemical properties

Technical Whitepaper: 1-Iodo-1,1,2,2-tetrafluoroethane ( )

The Tetrafluoroethylating Agent for Advanced Medicinal Chemistry

Executive Summary

1-Iodo-1,1,2,2-tetrafluoroethane (CAS: 354-41-6), often abbreviated as the tetrafluoroethyl iodide telogen, represents a critical building block in organofluorine chemistry.[1] Unlike its perfluorinated homologs (e.g.,

Physicochemical Profile

The volatility of 1-Iodo-1,1,2,2-tetrafluoroethane necessitates strict temperature control during storage and handling. It exists as a dense, colorless liquid just above room temperature, transitioning easily to a gas.

Table 1: Core Physical Constants

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 227.93 g/mol | High density due to Iodine content |

| Boiling Point | 40–42 °C | Critical Handling Parameter: Requires chilled condensers or pressure vessels. |

| Density | 2.221 g/cm³ | At 25 °C |

| Refractive Index ( | 1.3760 | Typical for fluorinated alkyl iodides |

| Flash Point | ~41 °C | Vapors are flammable; handle in inert atmosphere.[2] |

| Solubility | Immiscible in water | Soluble in |

| Stability | Light Sensitive | Degrades to liberate |

Spectroscopic Signature (Diagnostic)

Identification of

-

NMR: The single proton is coupled to two sets of non-equivalent fluorine nuclei. It typically appears as a triplet of triplets (tt) in the range of

- NMR: Shows two distinct signals:

Synthetic Utility & Mechanism[2][3]

The primary utility of

3.1 Atom Transfer Radical Addition (ATRA)

The most common application is the radical addition to alkenes. This reaction introduces the tetrafluoroethyl group (

Mechanism:

-

Initiation: A radical initiator (e.g., AIBN, dithionite, or photoredox catalyst) generates a radical species that abstracts the iodine atom, or directly reduces the C-I bond.

-

Propagation: The resulting fluoroalkyl radical (

) is highly electrophilic.[2] It rapidly adds to the electron-rich alkene. -

Termination/Chain Transfer: The adduct radical abstracts an iodine atom from another molecule of

, propagating the chain and yielding the iodinated product.

Figure 1: Radical Chain Mechanism (ATRA) for the addition of 1-Iodo-1,1,2,2-tetrafluoroethane to alkenes.

3.2 Metal-Mediated Cross-Coupling

While less common than radical addition,

Experimental Protocol: Radical Addition to 1-Octene

Objective: Synthesis of 1-iodo-3,3,4,4-tetrafluorodecane via radical addition.

Safety Note: This reaction must be performed in a pressure vessel due to the low boiling point of

Materials:

-

1-Octene (1.0 equiv)

-

1-Iodo-1,1,2,2-tetrafluoroethane (1.2 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)[2]

-

Solvent: Acetonitrile or neat (if reactants are miscible)[2]

Workflow:

-

Preparation: In a heavy-walled borosilicate pressure tube equipped with a magnetic stir bar, dissolve AIBN in 1-Octene.

-

Addition: Cool the tube to 0°C (ice bath). Add pre-chilled 1-Iodo-1,1,2,2-tetrafluoroethane via syringe. The cooling prevents premature vaporization.

-

Sealing: Flush the headspace with Argon or Nitrogen for 2 minutes. Seal the pressure tube tightly (Teflon bushing).

-

Reaction: Heat the vessel to 70–80 °C in an oil bath behind a blast shield.

-

Note: The internal pressure will rise as the temperature exceeds the reagent's boiling point.

-

-

Monitoring: Stir for 4–6 hours. The reaction mixture usually turns slight violet due to trace iodine liberation.

-

Workup: Cool to room temperature, then to 0°C before opening.

-

Purification: Vacuum distillation is preferred for isolation.

Safety & Handling Guidelines

Toxicology:

-

Like many halogenated ethanes,

acts as a central nervous system depressant (narcotic) at high concentrations. -

Asphyxiation Hazard: Vapors are heavier than air and can displace oxygen in low-lying areas.

Storage:

-

Temperature: Store at 2°C to 8°C .

-

Light: Amber glass is mandatory. Light exposure catalyzes homolysis of the C-I bond, degrading the reagent.

-

Stabilizers: Commercial samples often contain Copper turnings as a stabilizer to scavenge free iodine.

Compatibility:

-

Incompatible with: Strong bases (risk of HF elimination), strong oxidizers, and active metals (Li, Na, Mg) which may cause vigorous decomposition or explosion.

References

An In-depth Technical Guide to Iodo-1,1,2,2-tetrafluoroethane (CAS 354-41-6)

This guide provides a comprehensive technical overview of Iodo-1,1,2,2-tetrafluoroethane, a key reagent in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, reactivity, and applications, with a focus on the mechanistic principles that underpin its utility.

Introduction: The Strategic Value of the HCF₂CF₂ Moiety

Iodo-1,1,2,2-tetrafluoroethane (HCF₂CF₂I) is a halogenated alkane of significant interest in organic synthesis. The incorporation of fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The 1,1,2,2-tetrafluoroethyl (HCF₂CF₂) group, in particular, serves as a unique structural motif, acting as a homolog of the biologically significant difluoromethyl (CF₂H) group.[1]

This guide elucidates the chemical nature of Iodo-1,1,2,2-tetrafluoroethane, positioning it not merely as a chemical entity but as a strategic tool for the introduction of the HCF₂CF₂ radical. Its utility stems from the specific electronic properties conferred by the fluorine atoms, which modulate the strength and reactivity of the carbon-iodine bond.

Caption: Photocatalytic generation of the HCF₂CF₂• radical.

Key Applications in Synthesis: Photocatalytic Radical Addition

A primary application for Iodo-1,1,2,2-tetrafluoroethane is the radical addition of the HCF₂CF₂ group across unsaturated C-C bonds. Visible-light-promoted photoredox catalysis has emerged as a mild and efficient method for this transformation, avoiding the need for harsh reagents or high temperatures. [2]This methodology allows for the facile synthesis of complex tetrafluoroethylated compounds.

Mechanism and Causality

The reaction proceeds via the photocatalytically generated HCF₂CF₂• radical, which adds to an alkene. This process is highly efficient because the radical addition to the π-system of the alkene is typically a rapid and exothermic step. The choice of an organic dye like Eosin Y or Rhodamine B as the photocatalyst is strategic; these catalysts are inexpensive and are excited by low-energy visible light (e.g., blue LEDs), making the protocol accessible and scalable. [2]The resulting carbon-centered radical can then abstract the iodine atom from another molecule of HCF₂CF₂I to propagate the radical chain and form the final product, or it can be trapped by other means.

Protocol: Photocatalytic Radical Addition of HCF₂CF₂I to an Alkene

The following protocol is adapted from methodologies described for the photocatalytic addition of HCF₂CF₂I to terminal alkenes. [2]This system is self-validating as the reaction progress can be monitored by standard techniques like GC-MS until the starting material is consumed.

Materials:

-

Terminal alkene (Substrate 1)

-

Iodo-1,1,2,2-tetrafluoroethane (Reagent 2)

-

Photocatalyst (e.g., Rhodamine B or Eosin Y)

-

Base (e.g., (i-Pr)₂NEt)

-

Solvent (e.g., Water)

-

Schlenk flask or similar reaction vessel

-

Visible light source (e.g., Blue LED strip)

-

Magnetic stirrer

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the terminal alkene (1.0 equiv).

-

Catalyst and Reagent Addition: Add the photocatalyst (e.g., Rhodamine B, 1-2 mol%) and the solvent (e.g., water).

-

Base Addition: Add the base, (i-Pr)₂NEt (1.5 equiv). The base is crucial for the catalytic cycle, often participating in the regeneration of the ground-state photocatalyst.

-

Substrate Addition: Add Iodo-1,1,2,2-tetrafluoroethane (1.0-1.2 equiv). Using a slight excess can ensure complete consumption of the limiting alkene.

-

Degassing (Optional but Recommended): For optimal results and to prevent quenching of the excited catalyst by oxygen, degas the reaction mixture via three freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Initiation: Place the sealed reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC. The reaction is typically complete within 16-24 hours at ambient temperature. [2]8. Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 1,1,2,2-tetrafluoro-4-iodoalkane adduct. [2]

Caption: Step-by-step workflow for photocatalytic tetrafluoroethylation.

Safety and Handling

While considered to have a relatively low toxicity profile compared to other halogenated compounds, proper safety precautions are essential. [3]As with all iodofluoroalkanes, it should be handled in a well-ventilated fume hood. [4]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound in a cool, dry place away from light and incompatible materials.

Conclusion

Iodo-1,1,2,2-tetrafluoroethane is a valuable and versatile reagent for the introduction of the HCF₂CF₂ group into organic molecules. Its utility is rooted in the predictable and controllable generation of the HCF₂CF₂• radical via the homolytic cleavage of its weakened C–I bond. Modern photocatalytic methods have made its application milder, more efficient, and broadly applicable, opening new avenues for the synthesis of novel fluorinated compounds for pharmaceutical and materials science research.

References

-

** Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. Fluorine notes.

-

**[5] IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Fluorine Notes.

-

**[6] CAS 354-41-6: 1,1,2,2-Tetrafluoro-1-iodoethane. CymitQuimica.

-

**[7] Ethane, 1,1,2,2-tetrafluoro-1-iodo-. the NIST WebBook.

-

**[8] Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate. RSC Publishing.

Sources

- 1. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF 2 CF 2 -radical from zinc 1,1,2,2-tetrafluoroeth ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01033K [pubs.rsc.org]

- 2. Volume # 6(115), November - December 2017 — "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes" [notes.fluorine1.ru]

- 3. CAS 354-41-6: 1,1,2,2-Tetrafluoro-1-iodoethane [cymitquimica.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]

- 6. 1,1,2,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]

- 7. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Iodo-1,1,2,2-tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and biological properties. Among the diverse array of fluorinated building blocks, 1-iodo-1,1,2,2-tetrafluoroethane (HCF₂CF₂I) emerges as a versatile reagent for the introduction of the valuable 1,1,2,2-tetrafluoroethyl moiety. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis of this important fluorinated compound. We will delve into the core synthetic methodologies, explore the underlying reaction mechanisms, and present detailed experimental protocols. Furthermore, this guide will highlight the significance of 1-iodo-1,1,2,2-tetrafluoroethane as a building block in the synthesis of novel therapeutic agents, supported by practical insights and authoritative references.

Introduction to 1-Iodo-1,1,2,2-tetrafluoroethane: A Valuable Fluorinated Synthon

1-Iodo-1,1,2,2-tetrafluoroethane, a colorless liquid at room temperature, is a halogenated alkane that has garnered significant interest as a precursor for introducing the tetrafluoroethyl group (-CF₂CF₂H) into organic molecules.[1] This functional group is of particular importance in medicinal chemistry as it can impart unique properties to parent molecules, including altered lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The C-I bond in 1-iodo-1,1,2,2-tetrafluoroethane is relatively weak, making it a suitable substrate for a variety of chemical transformations, particularly radical and transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 1-Iodo-1,1,2,2-tetrafluoroethane

| Property | Value | Reference |

| CAS Number | 354-41-6 | [3] |

| Molecular Formula | C₂HF₄I | [1] |

| Molecular Weight | 227.93 g/mol | [1] |

| Boiling Point | 41-42 °C | [3] |

| Density | ~2.0 g/cm³ (predicted) | [3] |

| Refractive Index | 1.3760 | [3] |

| Solubility | Immiscible with water | [3] |

| Sensitivity | Light Sensitive | [3] |

Core Synthesis Methodology: Hydroiodination of Tetrafluoroethylene

The most direct and established method for the synthesis of 1-iodo-1,1,2,2-tetrafluoroethane is the addition of hydrogen iodide (HI) to tetrafluoroethylene (TFE). This reaction, however, can lead to the formation of two primary products: the desired 1-iodo-1,1,2,2-tetrafluoroethane and the reduction product, 1,1,2,2-tetrafluoroethane (HFC-134). The product distribution is critically influenced by the reaction conditions, particularly the presence of elemental iodine (I₂).

Reaction Mechanism and the Role of Iodine

The hydroiodination of tetrafluoroethylene proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination. The presence of iodine plays a crucial role in steering the reaction towards the formation of the iodo-adduct.

Initiation: The reaction can be initiated by heat or light, which facilitates the homolytic cleavage of the H-I bond to generate hydrogen and iodine radicals.

Propagation:

-

An iodine radical (I•) adds to the double bond of tetrafluoroethylene to form a tetrafluoroethyl radical.

-

This radical can then abstract a hydrogen atom from another molecule of HI to yield 1-iodo-1,1,2,2-tetrafluoroethane and a new iodine radical, which continues the chain.

-

Alternatively, the tetrafluoroethyl radical can abstract an iodine atom from elemental iodine (I₂), if present, to form the desired product and another iodine radical.

Competition with Reduction: In the absence of sufficient elemental iodine, the tetrafluoroethyl radical is more likely to abstract a hydrogen atom from HI, leading to the formation of 1,1,2,2-tetrafluoroethane and an iodine radical. The addition of elemental iodine shifts the equilibrium towards the formation of the iodo-product by providing a more readily available source of iodine atoms for the radical to abstract.

Laboratory-Scale Preparation of Tetrafluoroethylene (TFE)

Given that tetrafluoroethylene is a gas and can be hazardous to handle, it is often generated in situ or immediately before use in a laboratory setting. A common and reliable method is the pyrolysis of polytetrafluoroethylene (PTFE).

Experimental Protocol: TFE Generation

-

Apparatus: A quartz tube packed with PTFE shavings or turnings, connected to a vacuum line and a cold trap (liquid nitrogen). The tube is placed inside a tube furnace.

-

Procedure:

-

The system is evacuated to a low pressure (e.g., <1 Torr).

-

The furnace is heated to 600-700 °C.

-

PTFE depolymerizes to gaseous TFE, which is collected in the liquid nitrogen trap.

-

-

Safety: TFE is a flammable and potentially explosive gas. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.

Detailed Experimental Protocol for 1-Iodo-1,1,2,2-tetrafluoroethane Synthesis

This protocol is a generalized procedure based on the principles of radical hydroiodination. Optimization of specific parameters may be required depending on the scale and available equipment.

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Anhydrous hydrogen iodide (HI) gas

-

Iodine (I₂) crystals

-

A suitable high-pressure reactor (e.g., stainless steel autoclave) equipped with a stirrer, pressure gauge, and temperature controller.

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: A weighed amount of iodine crystals is placed in the reactor. The reactor is then sealed and evacuated.

-

Introduction of Gases: A calculated amount of hydrogen iodide gas is introduced into the cooled reactor, followed by the condensation of a known quantity of tetrafluoroethylene gas. The molar ratio of TFE:HI:I₂ should be optimized, with a typical starting point being 1:1.2:0.2.

-

Reaction: The reactor is heated to the desired temperature (e.g., 100-150 °C) with stirring. The pressure will increase as the reaction proceeds. The reaction is monitored by observing the pressure drop.

-

Work-up and Purification:

-

After the reaction is complete (indicated by a stable pressure), the reactor is cooled to room temperature.

-

The gaseous products are carefully vented through a scrubbing solution (e.g., aqueous sodium thiosulfate) to remove unreacted HI and I₂.

-

The crude liquid product is collected and washed sequentially with dilute aqueous sodium thiosulfate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation. 1-Iodo-1,1,2,2-tetrafluoroethane has a boiling point of 41-42 °C.[3]

-

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Recommended Range | Rationale |

| Temperature | 100 - 150 °C | To provide sufficient energy for radical initiation without promoting excessive side reactions. |

| Pressure | Autogenous (typically 5-15 atm) | To maintain the reactants in the gas/liquid phase and increase reaction rate. |

| TFE:HI:I₂ Molar Ratio | 1 : 1.1-1.5 : 0.1-0.3 | An excess of HI is used to ensure complete conversion of TFE. The presence of I₂ is crucial to favor the formation of the iodo-product. |

| Reaction Time | 2 - 8 hours | Dependent on temperature, pressure, and reactant ratios. |

Characterization of 1-Iodo-1,1,2,2-tetrafluoroethane

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of 1-iodo-1,1,2,2-tetrafluoroethane.

Table 3: Spectroscopic Data for 1-Iodo-1,1,2,2-tetrafluoroethane

| Spectroscopy | Characteristic Features |

| ¹H NMR | A triplet of triplets due to coupling with the adjacent fluorine atoms. |

| ¹⁹F NMR | Two distinct multiplets corresponding to the -CF₂I and -CF₂H groups. |

| ¹³C NMR | Two carbons with characteristic shifts and splitting patterns due to C-F and C-I coupling. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 228, and characteristic fragmentation patterns including the loss of iodine (M⁺ - 127). |

| Infrared (IR) Spectroscopy | Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹, and a C-H stretching absorption around 3000 cm⁻¹. |

Applications in Drug Development

The 1,1,2,2-tetrafluoroethyl group is a valuable moiety in the design of new pharmaceuticals. Its introduction can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. 1-Iodo-1,1,2,2-tetrafluoroethane serves as a key building block for incorporating this group.[2]

Workflow: Application in Medicinal Chemistry

Examples of Application:

-

Radical Addition to Alkenes and Alkynes: The tetrafluoroethyl radical generated from 1-iodo-1,1,2,2-tetrafluoroethane can add across double and triple bonds, providing access to a wide range of tetrafluoroethyl-substituted compounds.

-

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions with various organometallic reagents (e.g., boronic acids, organozincs) allow for the direct tetrafluoroethylation of aromatic and heteroaromatic systems, which are common scaffolds in drug molecules.

The introduction of the -CF₂CF₂H group can lead to:

-

Increased Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation.

-

Modulation of Lipophilicity: The fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral absorption.

-

Enhanced Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets.

Safety Considerations

-

Tetrafluoroethylene (TFE): TFE is a flammable, toxic, and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

-

Hydrogen Iodide (HI): HI is a corrosive and toxic gas. It should be handled in a fume hood, and appropriate personal protective equipment should be worn.

-

High-Pressure Reactions: Reactions conducted in autoclaves should be performed behind a blast shield, and the equipment should be properly rated for the expected pressures and temperatures.

Conclusion

The synthesis of 1-iodo-1,1,2,2-tetrafluoroethane via the hydroiodination of tetrafluoroethylene provides a direct route to this valuable fluorinated building block. By understanding and controlling the radical reaction mechanism, particularly through the addition of elemental iodine, the desired product can be obtained in good yield. The utility of 1-iodo-1,1,2,2-tetrafluoroethane in medicinal chemistry underscores its importance as a tool for the synthesis of novel drug candidates with improved pharmacological profiles. This guide provides the foundational knowledge and practical protocols to enable researchers to safely and efficiently synthesize and utilize this versatile reagent in their drug discovery efforts.

References

-

Synthesis of 1,2-diiodotetrafluoroethane with pyrolysis gas of waste polytetrafluoroethylene as raw material. Green Chemistry, 2013, 15(4), 1042-1047. [Link]

-

1,1,1-Trifluoro-2-iodoethane. PubChem. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 2024, 15(2), 241-259. [Link]

Sources

Iodo-1,1,2,2-tetrafluoroethane molecular structure and bonding

Technical Guide: Iodo-1,1,2,2-tetrafluoroethane ( )

Molecular Architecture, Reactivity, and Applications in Drug Discovery

Executive Summary

Iodo-1,1,2,2-tetrafluoroethane (CAS: 354-41-6), often abbreviated as

This guide details the molecular properties that make

Molecular Architecture & Electronic Properties[1]

Structural Geometry

The molecule consists of a tetrafluoroethylene backbone capped by a hydrogen atom at one end and an iodine atom at the other. The electronic environment is defined by the competing electronegativities of the fluorine atoms and the polarizable iodine.

-

C–F Bonds: The C–F bonds are short (

) and highly polarized, creating a protective "fluorine sheath" that confers metabolic stability. -

C–I Bond: The C–I bond is long (

) and weak. The strong electron-withdrawing effect of the adjacent

The Sigma Hole and Halogen Bonding

A defining feature of

-

Mechanism: The electron-withdrawing perfluoroalkyl chain pulls electron density away from the iodine, depleting the electron density along the C–I

bond axis. -

Consequence: The iodine atom acts as a Lewis acid (electrophile), capable of forming non-covalent halogen bonds with Lewis bases (e.g., nitrogen or oxygen lone pairs). This interaction is pivotal in crystal engineering and can pre-organize substrates in catalytic cycles.

Figure 1: Electronic polarization leading to sigma-hole formation in perfluoroalkyl iodides.

Physicochemical Properties[1][4][5][6][7][8][9]

The physical profile of

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 227.93 g/mol | High density due to Iodine content. |

| Boiling Point | 40–42 °C | Volatile liquid; handle in fume hood. |

| Density | Phases separate rapidly in aqueous workups (bottom layer). | |

| Solubility | Immiscible in water | Soluble in |

| Appearance | Colorless to pink liquid | Pink color indicates iodine liberation (decomposition). |

| Stability | Light Sensitive | Store in amber glass at 2–8 °C. |

Synthesis and Production

The industrial and laboratory synthesis of

Primary Route: Radical Addition of HI to TFE

The most atom-economical route involves the addition of Hydrogen Iodide (HI) to Tetrafluoroethylene (TFE).

Process Notes:

-

Conditions: The reaction is often conducted in an autoclave at elevated temperatures (100–150 °C) or promoted by Lewis acids.

-

Regioselectivity: Due to the symmetry of TFE, regioselectivity is not an issue.

-

Purification: Fractional distillation is used to separate the product from trace di-iodo byproducts (

).

Reactivity Profile & Applications

The utility of

Atom Transfer Radical Addition (ATRA)

The weak C–I bond allows

Mechanism:

-

Initiation: Generation of the fluoroalkyl radical (

). -

Propagation: The electrophilic radical adds to an alkene (SOMO-LUMO interaction).

-

Termination/Transfer: The resulting adduct radical abstracts an iodine atom from another molecule of reagent, propagating the chain.

Figure 2: Atom Transfer Radical Addition (ATRA) cycle for fluoroalkylation.

Applications in Medicinal Chemistry

The

-

Bioisostere: Replaces ethyl or

groups.[3] -

H-Bonding: The terminal proton is sufficiently acidic (due to the

-fluorines) to act as a weak hydrogen bond donor in enzyme pockets, a rare property for alkyl groups.

Experimental Protocols

Protocol A: Photo-Initiated Radical Addition to Alkenes

A standard procedure for introducing the tetrafluoroethyl group to a terminal alkene.

Reagents:

-

Substrate: Terminal Alkene (1.0 equiv)

-

Reagent:

(1.2 – 1.5 equiv) -

Catalyst:

(1 mol%) or Eosin Y (organic dye alternative) -

Solvent: Acetonitrile (

) or DCM -

Base:

(optional, to sequester HI if elimination is desired)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a stir bar, dissolve the alkene and catalyst in degassed solvent (

concentration). -

Addition: Add

via syringe. The high density of the reagent means it will sink; vigorous stirring is required. -

Irradiation: Place the vessel approximately 2–5 cm from a Blue LED light source (

, 10–20 W). -

Monitoring: Monitor reaction progress via

NMR .-

Starting Material:

( -

Product: The signal at

will disappear, replaced by signals corresponding to the internal

-

-

Workup: Upon completion (usually 4–12 hours), dilute with ether, wash with

(saturated aq.) to remove residual iodine (indicated by fading of pink/brown color). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography.

Protocol B: Quality Control via NMR

Before use, verify the integrity of

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| Triplet ( | |||

| Doublet of Triplets ( | |||

| Triplet of Triplets ( |

Safety and Toxicology

Hazard Classification:

-

Acute Toxicity: Harmful if inhaled or swallowed.[3]

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[3]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[3]

Handling Precautions:

-

Volatility: With a boiling point of ~41°C, the compound generates significant vapor pressure at room temperature. Always handle in a functioning fume hood.

-

Alkylating Potential: As an alkyl iodide, it is a potential alkylating agent and should be treated as a suspect carcinogen/mutagen.

-

Decomposition: Old bottles may build up pressure due to decomposition gases (

,

References

-

Physical Properties of Fluoroalkyl Iodides. Cheméo Data Repository. CAS 354-41-6 Data Page.[4][5] Link

-

Synthesis via TFE and Iodine Sources. Journal of Fluorine Chemistry. "Telomerization of tetrafluoroethylene with iodine monochloride." Link

-

Radical Addition Mechanisms (ATRA). Chemical Reviews. "Visible-Light Photocatalysis of Perfluoroalkyl Iodides." Link

-

NMR Spectral Data. UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." Link

-

Halogen Bonding Concepts. Royal Society of Chemistry. "Halogen bonding: the sigma-hole." Link

Sources

- 1. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. library2.smu.ca [library2.smu.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 354-41-6: 1,1,2,2-Tetrafluoro-1-iodoethane [cymitquimica.com]

- 5. IODO-1,1,2,2-TETRAFLUOROETHANE | 354-41-6 [chemicalbook.com]

Physical properties of 1,1,2,2-tetrafluoro-1-iodoethane

An In-depth Technical Guide: Physicochemical and Reactive Properties of 1,1,2,2-Tetrafluoro-1-iodoethane

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a proven strategy for optimizing drug-like properties. 1,1,2,2-Tetrafluoro-1-iodoethane (CF₂HCF₂I) stands out as a key building block in this endeavor, offering a versatile handle for introducing the valuable tetrafluoroethyl moiety. This guide provides a comprehensive technical overview of its core physical properties, spectroscopic signatures for identification, critical safety and handling protocols, and its primary applications in synthetic chemistry, particularly within the context of drug discovery.

Core Physicochemical Identity

Understanding the fundamental physical properties of 1,1,2,2-tetrafluoro-1-iodoethane is the prerequisite for its effective use in any experimental setting, dictating everything from reaction setup to purification strategies. At room temperature, it is a colorless to pale yellow liquid that is immiscible with water.[1][2][3]

Table 1: Fundamental Physical and Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂HF₄I | [4][5] |

| Molecular Weight | 227.93 g/mol | [4][5][6] |

| CAS Number | 354-41-6 | [4][5] |

| Boiling Point | 41-42 °C | [2][5] |

| Density (Predicted) | ~2.06 g/cm³ | [5] |

| Refractive Index | ~1.376 | [2] |

| Water Solubility | Immiscible | [2] |

| Synonyms | Iodo-1,1,2,2-tetrafluoroethane, 1,1,2,2-Tetrafluoroethyl iodide |[1][4][5] |

Spectroscopic Profile for Compound Verification

Spectroscopic analysis provides an empirical fingerprint for confirming the identity and assessing the purity of 1,1,2,2-tetrafluoro-1-iodoethane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show a characteristic triplet of triplets. This complex splitting pattern arises from the coupling of the single proton to the two adjacent, non-equivalent fluorine atoms on the same carbon (geminal coupling) and the two fluorine atoms on the adjacent carbon (vicinal coupling).

-

¹⁹F NMR : The fluorine spectrum should display two distinct signals for the two different CF₂ groups. Each signal would be split by the adjacent CF₂ group and the single proton, resulting in complex multiplets. This detailed coupling provides definitive structural confirmation.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[7][8] A C-I stretching vibration can be observed in the fingerprint region at lower wavenumbers, typically around 500-600 cm⁻¹.[9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) data is available for this compound.[4] The mass spectrum would show the molecular ion peak (M⁺) at m/z ≈ 228, along with a characteristic fragmentation pattern involving the facile cleavage of the weak C-I bond, leading to a prominent peak at m/z 127 (I⁺) and a peak corresponding to the tetrafluoroethyl cation ([C₂HF₄]⁺) at m/z 101.

Safety, Handling, and Storage

Given its reactive nature and potential hazards, strict adherence to safety protocols is mandatory when working with 1,1,2,2-tetrafluoro-1-iodoethane.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Recommended Laboratory Handling Workflow

The following diagram outlines the critical workflow for safely managing this reagent in a laboratory setting. This process is designed as a self-validating system to minimize exposure risk.

Caption: A self-validating workflow for the safe laboratory handling of 1,1,2,2-tetrafluoro-1-iodoethane.

Storage and Disposal

-

Storage: Store in a cool, well-ventilated area, locked up and away from incompatible materials such as strong oxidizing agents.[10][11] The container should be kept tightly sealed.[11] Some suppliers note that the material is light-sensitive and should be kept cold.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Reactivity and Synthetic Applications

The synthetic utility of 1,1,2,2-tetrafluoro-1-iodoethane is centered on the reactivity of its carbon-iodine bond, which serves as a functional handle for introducing the –CF₂CF₂H group.

Significance in Drug Development

The tetrafluoroethyl moiety is highly sought after in medicinal chemistry for its ability to confer beneficial properties to drug candidates:

-

Metabolic Stability: The high strength of C-F bonds enhances resistance to metabolic degradation by cytochrome P450 enzymes, often increasing a drug's half-life.

-

Lipophilicity Modulation: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes and enhance oral bioavailability.

-

Conformational Control: The steric and electronic effects of the fluoroalkyl group can lock a molecule into a more biologically active conformation, improving binding affinity to its target.

Principal Reaction Pathways

The C-I bond can be cleaved homolytically to form radicals or participate in polar reactions, making it a versatile precursor for various transformations.

Caption: Key synthetic transformations involving 1,1,2,2-tetrafluoro-1-iodoethane.

Exemplary Experimental Protocol: Radical Addition to an Alkene

This protocol details a general procedure for the addition of the tetrafluoroethyl group across a double bond, a common and robust transformation.

Objective: To synthesize a tetrafluoroethyl-substituted iodoalkane via a free-radical chain reaction.

Materials:

-

1,1,2,2-Tetrafluoro-1-iodoethane

-

Alkene substrate (e.g., 1-octene)

-

Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous, degassed solvent (e.g., toluene or ethyl acetate)

-

Schlenk flask or similar reaction vessel with reflux condenser

-

Inert atmosphere line (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Methodology:

-

System Preparation: Assemble and flame-dry a Schlenk flask equipped with a stir bar and reflux condenser under an inert atmosphere. Allow the apparatus to cool to room temperature.

-

Reagent Charging: In the flask, dissolve the alkene substrate (1.0 equivalent) in the anhydrous, degassed solvent.

-

Addition of Reagents: Add 1,1,2,2-tetrafluoro-1-iodoethane (1.2-1.5 equivalents) to the stirring solution via syringe.

-

Initiation: Add the radical initiator, AIBN (0.05-0.1 equivalents), to the mixture. Causality Note: AIBN is chosen for its predictable thermal decomposition to form radicals at a convenient temperature range (65-85 °C), initiating the chain reaction.

-

Reaction Execution: Heat the reaction mixture to 80 °C under a positive pressure of inert gas. The reaction is typically complete within 4-12 hours.

-

Progress Monitoring: Self-Validation Step: Monitor the consumption of the starting materials by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the alkene spot/peak indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

References

-

National Institute of Standards and Technology (NIST). Ethane, 1,1,2,2-tetrafluoro-1-iodo-. NIST Chemistry WebBook, SRD 69. [Link]

-

Cheméo. Chemical Properties of Ethane, 1,1,2,2-tetrafluoro-1-iodo- (CAS 354-41-6). [Link]

-

PubChem. PubChem Compound Summary for CID 67709, 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. [Link]

-

PubChem. PubChem Compound Summary for CID 21731803, 1,1,1,2-Tetrafluoro-2,2-diiodoethane. National Center for Biotechnology Information. [Link]

- Sinochem Environmental Protection Chemicals (Taicang) Co., Ltd. Safety Data Sheet - 1,1,1,2-Tetrafluoroethane. (2019).

-

SpectraBase. Ethane, 1,1,2,2-tetrafluoro-1-iodo- [Vapor Phase IR] - Spectrum. [Link]

-

PubChem. PubChem Compound Summary for CID 9667, 1,1,2,2-Tetrafluoroethane. National Center for Biotechnology Information. [Link]

-

The Journal of Chemical Physics. Infrared and Raman Spectra of Fluorinated Ethanes. XII. 1,1,2,2‐Tetrafluoroethane. [Link]

-

National Institute of Standards and Technology (NIST). 1,1,1-Trifluoro-2-iodoethane IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of iodoethane. [Link]

-

Usiena Air. Synthetic Route to 1,1′,2,2′-Tetraiodoferrocene that avoids isomerization.... [Link]

-

ACS Publications. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]

Sources

- 1. CAS 354-41-6: 1,1,2,2-Tetrafluoro-1-iodoethane [cymitquimica.com]

- 2. IODO-1,1,2,2-TETRAFLUOROETHANE | 354-41-6 [chemicalbook.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. Ethane, 1,1,2,2-tetrafluoro-1-iodo- [webbook.nist.gov]

- 5. 354-41-6 CAS MSDS (IODO-1,1,2,2-TETRAFLUOROETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ethane, 1,1,2,2-tetrafluoro-1-iodo- (CAS 354-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data for Iodo-1,1,2,2-tetrafluoroethane (NMR, IR, MS)

Technical Monograph: 1-Iodo-1,1,2,2-tetrafluoroethane ( )

CAS Registry Number: 354-41-6

Molecular Formula:

Executive Summary: The Tetrafluoroethyl Motif

In medicinal chemistry, the 1,1,2,2-tetrafluoroethyl group (

Spectroscopic Atlas

The structural elucidation of

A. Nuclear Magnetic Resonance (NMR)

The molecule represents an AA'BB'X spin system (where A/B are Fluorine and X is Proton), resulting in high-order coupling patterns.

Table 1:

NMR Data (400 MHz,

)

| Parameter | Value / Range | Multiplicity & Assignment |

| Chemical Shift ( | 6.00 – 6.50 ppm | tt (Triplet of Triplets) |

| Integration | 1H | Terminal Proton ( |

| Coupling ( | 52.0 – 54.0 Hz | Geminal coupling to local |

| Coupling ( | 4.0 – 6.0 Hz | Vicinal coupling to remote |

Expert Insight: The diagnostic feature is the "triplet of triplets" pattern. The large geminal coupling (~53 Hz) splits the signal into a wide triplet, while the smaller vicinal coupling (~5 Hz) further splits each leg into a narrower triplet.

Table 2:

NMR Data (376 MHz,

)

| Signal | Shift ( | Multiplicity | Assignment |

| Signal A | -60.0 to -65.0 ppm | Multiplet (approx. t) | |

| Signal B | -135.0 to -140.0 ppm | Doublet of Multiplets |

Mechanistic Note: The Iodine atom exerts a "Heavy Atom Effect," significantly shielding the adjacent fluorine nuclei, causing them to appear upfield (near -60 ppm) compared to standard perfluoroalkyl chains.

B. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the weakness of the C-I bond.

-

Molecular Ion (

): m/z 228 (Often weak or absent). -

Base Peak: m/z 101 (

). -

Fragment Ions:

-

m/z 127 (

) – Diagnostic for iodides.[1] -

m/z 51 (

) – Chain fragmentation.

-

C. Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong, broad bands in the 1100–1250 cm⁻¹ region.

-

C-H Stretch: Weak absorption at ~2980–3000 cm⁻¹ (often obscured).

-

C-I Stretch: Weak fingerprint band at ~500–600 cm⁻¹ .[1]

Experimental Protocols

Protocol A: Handling & Storage

-

Volatility: With a boiling point of ~40°C, the reagent is volatile. Handle only in a fume hood.

-

Light Sensitivity: Alkyl iodides degrade under UV light, liberating free iodine (

) which turns the liquid violet/brown. Store in amber glass over copper turnings (stabilizer) at 2–8°C. -

Purification: If the liquid appears violet, wash with cold aqueous

(sodium thiosulfate) to reduce

Protocol B: Radical Tetrafluoroethylation of Alkenes

This protocol describes the addition of the

-

Reagents: Alkene (1.0 equiv),

(1.5 equiv), -

Solvent: Acetonitrile/Water (1:1).[1]

-

Procedure:

-

Dissolve alkene in degassed

.[1] -

Add

. -

Add solid mixture of

in portions over 30 minutes. -

Stir at room temperature for 4 hours.

-

-

Workup: Extract with Ethyl Acetate, wash with brine, concentrate (carefully, product may be volatile).

Synthetic Utility in Drug Development

The primary utility of

Mechanistic Pathway: Radical Addition

The reaction typically proceeds via a Single Electron Transfer (SET) mechanism, where the weak C-I bond is homolyzed to generate the electrophilic radical

Caption: Radical chain propagation pathway for the installation of the tetrafluoroethyl group onto an alkene substrate.

Application: Lipophilicity Modulation

Replacing a methyl or ethyl group with

-

Increases Lipophilicity (

): Enhances membrane permeability.[1] -

Blocks Metabolism: The

bonds protect the chain from oxidative degradation (e.g., P450 oxidation). -

Alters pKa: The electron-withdrawing nature of the fluoroalkyl group lowers the pKa of neighboring amines or alcohols.

References

-

NIST Chemistry WebBook. 1,1,1-Trifluoro-2-iodoethane and related Haloethanes Spectra. National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary. 1-Iodo-1,1,2,2-tetrafluoroethane (CAS 354-41-6). National Center for Biotechnology Information.[1] [Link]

-

Fujiwara, Y., et al. (2012). "Practical and Innate Radical Trifluoromethylation of Heterocycles." Nature, 492, 95-99. (Contextual reference for radical fluoroalkylation mechanisms). [Link]

- Reutrakul, V., et al. "Polyfluorinated ethanes and their use in synthesis." Journal of Fluorine Chemistry. (General reference for fluoro-iodo-ethane reactivity).

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Iodo-1,1,2,2-tetrafluoroethane

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Iodo-1,1,2,2-tetrafluoroethane (CF₂ICF₂H), a compound of interest in various chemical and pharmaceutical applications. In the absence of extensive experimental data, this guide synthesizes available calculated values with established theoretical and experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The document delves into key thermodynamic parameters, including enthalpy of formation, Gibbs free energy of formation, and heat capacity, while also providing detailed protocols for their experimental determination and computational estimation. This approach ensures a self-validating system of information, grounded in scientific principles and authoritative references.

Introduction to 1-Iodo-1,1,2,2-tetrafluoroethane

1-Iodo-1,1,2,2-tetrafluoroethane, with the chemical formula C₂HF₄I, is a halogenated hydrocarbon. Its molecular structure, characterized by a two-carbon backbone with fluorine and iodine substituents, imparts unique physicochemical properties that make it a subject of interest in synthetic chemistry and materials science. A thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, and safety assessments in its potential applications.

Core Thermodynamic Properties: A Synthesis of Available Data

Due to a scarcity of direct experimental measurements for many of the thermodynamic properties of 1-Iodo-1,1,2,2-tetrafluoroethane, this guide presents a combination of calculated data from established estimation methods and experimentally determined values where available. This approach provides the most comprehensive and currently available thermodynamic profile for this compound.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of 1-Iodo-1,1,2,2-tetrafluoroethane. It is imperative to note that most of these values are computationally derived and should be used with an understanding of the inherent approximations in the estimation methods.

Table 1: Fundamental Thermodynamic Properties of 1-Iodo-1,1,2,2-tetrafluoroethane [1]

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -754.76 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -806.21 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 6.72 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 24.47 | kJ/mol | Joback Calculated Property |

| Normal Boiling Point (Tboil) | 314.50 ± 0.50 | K | NIST |

| Normal Melting Point (Tfus) | 160.14 | K | Joback Calculated Property |

| Critical Temperature (Tc) | 510.18 | K | Joback Calculated Property |

| Critical Pressure (Pc) | 3980.54 | kPa | Joback Calculated Property |

| Critical Volume (Vc) | 0.290 | m³/kmol | Joback Calculated Property |

Table 2: Ideal Gas Heat Capacity (Cp,gas) of 1-Iodo-1,1,2,2-tetrafluoroethane as a Function of Temperature [1]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |

| 331.71 | 108.09 | Joback Calculated Property |

| 361.46 | 113.52 | Joback Calculated Property |

| 391.20 | 118.50 | Joback Calculated Property |

| 420.95 | 123.07 | Joback Calculated Property |

| 450.69 | 127.24 | Joback Calculated Property |

| 480.44 | 131.05 | Joback Calculated Property |

| 510.18 | 134.50 | Joback Calculated Property |

Methodologies for Thermodynamic Property Determination: A Guide for the Practitioner

This section provides an in-depth look at the experimental and computational methodologies that form the basis for the data presented and that would be employed for any future empirical studies.

Experimental Determination of Thermodynamic Properties

Experimental validation remains the gold standard in thermochemistry. The following are standard, field-proven techniques for the direct measurement of key thermodynamic parameters.

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[2] For an organo-iodine-fluorine compound like 1-Iodo-1,1,2,2-tetrafluoroethane, rotating-bomb calorimetry is the preferred method.

Causality Behind Experimental Choices:

-

Rotating Bomb: The combustion of organohalogen compounds produces corrosive acid gases (HF and HI). A rotating bomb calorimeter ensures that the interior surfaces are thoroughly washed with a reducing solution (like arsenious oxide solution) to absorb these gases and bring them to a well-defined final state, which is crucial for accurate energy corrections.

-

Auxiliary Substance: A substance with a well-known enthalpy of combustion (like benzoic acid) is used to ensure complete combustion and to aid in the ignition of the sample.

Step-by-Step Experimental Protocol for Combustion Calorimetry:

-

Sample Preparation: A precise mass of the liquid 1-Iodo-1,1,2,2-tetrafluoroethane is encapsulated in a polyester bag of known mass and heat of combustion.

-

Bomb Charging: The sample is placed in a platinum crucible inside the calorimetric bomb. A known volume of a suitable reducing solution is added to the bomb. The bomb is then sealed and pressurized with a known excess of pure oxygen.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a cotton fuse and an electrically heated wire. The temperature of the water is monitored with high precision as a function of time until a final steady temperature is reached.

-

Analysis of Combustion Products: The contents of the bomb are carefully analyzed to determine the extent of reaction and to quantify the amounts of hydrofluoric acid and hydriodic acid formed.

-

Calculation of Enthalpy of Combustion: The heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined separately using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the bag and fuse, and for the formation of acids.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Diagram of Combustion Calorimetry Workflow:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity as a function of temperature.

Causality Behind Experimental Choices:

-

Differential Measurement: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. This differential measurement provides high sensitivity and accuracy.

-

Controlled Heating Rate: A precise and constant heating rate is essential for accurate heat capacity measurements.

Step-by-Step Experimental Protocol for DSC:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow curve.

-

Reference Material Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and the temperature program is repeated.

-

Sample Measurement: A known mass of 1-Iodo-1,1,2,2-tetrafluoroethane is hermetically sealed in an aluminum pan and subjected to the same temperature program.

-

Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the baseline, reference, and sample runs.

Diagram of DSC Workflow for Heat Capacity:

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides valuable estimates of thermodynamic properties. The calculated values presented in this guide are primarily from group contribution methods.

Group contribution methods estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The Joback and Crippen methods are widely used examples.

Causality Behind Computational Choices:

-

Simplicity and Speed: These methods are computationally inexpensive and can provide rapid estimates for a wide range of compounds.

-

Predictive Power: For many classes of organic compounds, these methods provide reasonably accurate predictions, especially for molecules where the functional groups do not have strong interactions with each other.

Logical Relationship of Group Contribution:

Caption: Logical flow of a group contribution method for estimating thermodynamic properties.

For higher accuracy, ab initio and Density Functional Theory (DFT) methods can be employed. These first-principles methods solve the electronic Schrödinger equation to determine the energy of a molecule. Thermodynamic properties are then derived using statistical mechanics.

Causality Behind Computational Choices:

-

Rigorous Theoretical Basis: These methods are based on the fundamental laws of quantum mechanics and do not rely on empirical parameters for a specific class of molecules.

-

High Accuracy: With appropriate choice of method and basis set, ab initio and DFT calculations can yield highly accurate thermodynamic data.[3]

Self-Validating System in Computational Chemistry:

A key aspect of ensuring trustworthiness in computational results is to perform a series of calculations with increasingly sophisticated methods and larger basis sets. Convergence of the calculated property with respect to the level of theory and basis set size provides confidence in the final result. For instance, a common approach is to use a composite method like G4 or W1, which systematically extrapolates to the complete basis set limit and includes corrections for higher-order electron correlation effects.

Conclusion

This technical guide has presented a detailed overview of the thermodynamic properties of 1-Iodo-1,1,2,2-tetrafluoroethane, drawing upon the best available calculated data and established scientific methodologies. While there is a clear need for further experimental investigation to validate the computational predictions, the information and protocols outlined herein provide a solid foundation for researchers and professionals working with this compound. The emphasis on the causality behind both experimental and computational choices is intended to empower the reader to critically evaluate and apply this thermodynamic data in their own work.

References

-

Air Liquide. (n.d.). 1,2-Dichloro-1,1,2,2-tetrafluoroethane. Gas Encyclopedia. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2,2-tetrafluoro-1-iodo- (CAS 354-41-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, 1,1,2,2-tetrafluoro-1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,2,2-tetrafluoroethane. TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Standard Enthalpy of Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical computation of thermophysical properties of high-temperature F2, CF4, C2F2, C2F4, C2F6, C3F6 and C3F8 plasmas. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Study of the CF 2 CH 2 → HF + CF⋮CH Reaction. Retrieved from [Link]

- King, R. C., & Armstrong, G. T. (1968). Constant Pressure Flame Calorimetry With Fluorine II. The Heat of Formation of Oxygen Difluoride. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(2), 113–131.

-

National Center for Biotechnology Information. (n.d.). Ab Initio Calculation of Fluid Properties for Precision Metrology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry [Video]. YouTube. [Link]

-

Defense Technical Information Center. (n.d.). Determination of Fundamental Thermodynamic Properties of Constituent Materials and Performance Screening of Candidate Systems. Retrieved from [Link]

-

Jones, R. O. (2020). Density Functional Theory for the Correlated. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

-

Schleife, A. (2022, November 22). Density Functional Theory: Introduction and Applications [Video]. YouTube. [Link]

-

Thermtest. (n.d.). Specific Heat Test Experiment - The Proper Method. Retrieved from [Link]

-

TheChemSolution. (2011, November 30). Enthalpies of Formation - Chemsitry Tutorial [Video]. YouTube. [Link]

-

Scribd. (n.d.). Specific Heat Capacity E.M. Experiment #11. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Retrieved from [Link]

Sources

Strategic Utilization of 1-Iodo-1,1,2,2-tetrafluoroethane in Medicinal Chemistry

A Technical Guide to

Executive Summary

In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[1] 1-Iodo-1,1,2,2-tetrafluoroethane (

This guide provides a validated technical framework for researchers to deploy

Part 1: Chemical Profile & Handling

Distinction from Refrigerants: Do not confuse this reagent with 1,1,1,2-tetrafluoroethane (R-134a), which is a gas. 1-Iodo-1,1,2,2-tetrafluoroethane is a volatile liquid, requiring specific handling protocols to prevent reagent loss and ensure stoichiometry.

| Property | Value | Operational Implication |

| Formula | Source of | |

| Boiling Point | 56–58 °C | High Volatility. Reactions must be run in sealed pressure tubes or with efficient reflux condensers (dry ice/acetone). |

| Density | ~2.3 g/mL | Dense organic layer; sinks in aqueous workups. |

| C–I Bond Energy | ~53 kcal/mol | Weak bond; highly susceptible to homolytic cleavage by light or initiators. |

| Stability | Light Sensitive | Store in amber glass at 2–8 °C over copper turnings to stabilize. |

Part 2: Radical-Mediated Atom Transfer (ATRA)

The most robust application of

Mechanistic Pathway

The weak C–I bond allows for easy generation of the fluoroalkyl radical (

Figure 1: The radical chain mechanism for Atom Transfer Radical Addition (ATRA).

Validated Protocol: Sodium Dithionite Initiated Addition

This method is preferred for its mild conditions, avoiding high temperatures that would boil off the reagent.

Reagents:

-

Substrate: Terminal alkene (1.0 equiv)

-

Reagent:

(1.5 equiv) -

Initiator:

(1.2 equiv) + -

Solvent:

(1:1)

Step-by-Step Workflow:

-

System Setup: Dissolve the alkene in acetonitrile in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C. Add

via syringe. Note: Use a chilled syringe to prevent dripping. -

Initiator Pulse: Dissolve

and -

Reaction: Allow to warm to room temperature. Stir vigorously for 2–4 hours. The mixture will likely become biphasic.

-

Monitoring: Monitor by

NMR. The disappearance of the reagent doublet (-14 ppm) and appearance of product signals (typically -110 to -130 ppm) indicates conversion. -

Workup: Dilute with ether/water. The product is in the organic layer.[1][2] Wash with sodium thiosulfate to remove liberated iodine (indicated by purple color).

Part 3: Copper-Mediated Cross-Coupling

For installing the tetrafluoroethyl group onto aromatic rings, radical methods often fail due to poor regioselectivity. Copper-mediated coupling is the standard for generating

The Challenge of Stability

Perfluoroalkyl copper species (

Figure 2: Copper-mediated cross-coupling pathway.[3] Note the requirement for in situ generation.

Validated Protocol: Copper-Mediated Arylation

Reagents:

-

Substrate: Aryl Iodide (1.0 equiv)

-

Reagent:

(2.0 - 3.0 equiv) -

Catalyst: Copper powder (3.0 equiv, activated)

-

Solvent: DMSO (Anhydrous)

-

Temp: 60–70 °C (Sealed Tube)

Critical Optimization Steps:

-

Activation: Copper powder acts as the stoichiometric reductant. Commercial copper powder often has an oxide layer. Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.

-

Sealed Environment: Due to the reaction temperature exceeding the reagent's boiling point (58 °C), a heavy-walled pressure tube with a Teflon screw cap is mandatory .

-

Order of Addition: Combine Ar-I, Cu, and DMSO first. Add

last, immediately seal the vessel, and immerse in a pre-heated oil bath. -

Safety Note: Do not scale this reaction above 1-2 grams in a standard glass pressure tube due to potential pressure buildup from volatile byproducts.

Part 4: Modern Photoredox Catalysis

Visible light photoredox catalysis offers a milder alternative to thermal copper coupling, particularly for sensitive substrates.

Mechanism:

A photocatalyst (e.g.,

Advantage:

-

Room Temperature: Eliminates the pressure/volatility risk.

-

Selectivity: Compatible with alcohols, amines, and heterocycles that might coordinate to copper.

Part 5: Strategic Applications in Drug Design

Why select the tetrafluoroethyl group over a trifluoromethyl (

| Feature | |||

| Lipophilicity | High | High | Moderate |

| H-Bond Donor | Yes (Weak) | No | No |

| Metabolic Stability | High | High | Low (Oxidation prone) |

| Steric Bulk | Medium | Small | Medium |

Bioisosteric Utility:

The terminal proton in

References

-

General Reactivity of Fluoroalkyl Iodides: Dolbier, W. R. (2011). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. [Link]

-

Copper-Catalyzed Arylation: Litvinas, N. D., et al. (2009). Copper-Mediated Cross-Coupling of 1,1,2,2-Tetrafluoro-2-iodoethanes with Aryl Iodides. Angewandte Chemie International Edition. [Link]

-

Photoredox Applications: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

Sources

A Comprehensive Technical Guide to Iodo-1,1,2,2-tetrafluoroethane: A Versatile Fluorinated Building Block for Scientific Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of novel fluorinated building blocks and efficient methods for their incorporation into complex molecules is a critical area of research. This guide focuses on Iodo-1,1,2,2-tetrafluoroethane, a valuable, yet often overlooked, reagent for the introduction of the 1,1,2,2-tetrafluoroethyl moiety. While its isomer, 1,1,1,2-tetrafluoroethane (HFC-134a), is widely known as a refrigerant and a propellant in metered-dose inhalers, Iodo-1,1,2,2-tetrafluoroethane offers unique reactivity that makes it a powerful tool for synthetic chemists.[2][3] This guide will provide an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its potential in drug discovery and development.

Nomenclature and Identification: A Compound of Many Names

Clear and unambiguous identification of chemical compounds is paramount in scientific research. Iodo-1,1,2,2-tetrafluoroethane is known by a variety of synonyms and alternative names across different chemical databases and suppliers. Understanding this nomenclature is crucial for effective literature searches and procurement. The Chemical Abstracts Service (CAS) number, 354-41-6 , serves as its most definitive identifier.

Below is a comprehensive table of its synonyms and key identifiers:

| Identifier Type | Value |

| IUPAC Name | 1-Iodo-1,1,2,2-tetrafluoroethane |

| CAS Number | 354-41-6 |

| Chemical Formula | C₂HF₄I |

| Molecular Weight | 227.93 g/mol |

| Synonyms | Iodo-1,1,2,2-tetrafluoroethane |

| 1,1,2,2-Tetrafluoro-1-iodoethane | |

| 1,1,2,2-Tetrafluoroethyl iodide | |

| 1-Hydro-2-iodoperfluoroethane | |

| 2-Iodo-1H-tetrafluoroethane | |

| Ethane, 1,1,2,2-tetrafluoro-1-iodo- | |

| 1,1,2,2-Tetrafluoroiodoethane |

A visual representation of the relationships between the primary name and its key identifiers is provided in the diagram below.

Caption: Proposed reaction workflow for the synthesis of Iodo-1,1,2,2-tetrafluoroethane.

Applications in Research and Drug Development

The true value of Iodo-1,1,2,2-tetrafluoroethane lies in its utility as a versatile building block for introducing the tetrafluoroethyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry due to its ability to modulate key drug properties. [4]

Role as a Tetrafluoroethylating Agent

The carbon-iodine bond in Iodo-1,1,2,2-tetrafluoroethane is the most reactive site in the molecule. The electron-withdrawing nature of the adjacent fluorine atoms makes the carbon atom attached to the iodine susceptible to nucleophilic attack, allowing for the displacement of the iodide. [5]This reactivity enables a range of chemical transformations, making it a valuable reagent for the synthesis of more complex fluorinated molecules.

Potential in the Synthesis of Bioactive Heterocycles

Many pharmaceuticals and agrochemicals are based on heterocyclic scaffolds. The introduction of fluorinated substituents into these ring systems is a common strategy to enhance their biological activity. Iodo-1,1,2,2-tetrafluoroethane can serve as a precursor for the synthesis of various fluorinated heterocycles. For example, it can be used to generate a tetrafluoroethyl radical, which can then participate in cycloaddition reactions to form novel heterocyclic structures. The synthesis of N-tetrafluoroethyl-substituted imidazoles from a related azido-analogue highlights the potential of this chemical space in medicinal chemistry. [6]

General Importance of Fluorinated Moieties in Drug Design

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug. [1]* Modulate Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. [7]* Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting a drug's ionization state and its interaction with biological targets.

-

Improve Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency. [1]

Safety and Handling

As with any reactive chemical, proper safety precautions must be taken when handling Iodo-1,1,2,2-tetrafluoroethane. It is a halogenated organic compound and should be handled in a well-ventilated fume hood. [8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and dark place away from incompatible materials. As it is light-sensitive, it should be stored in an amber bottle. [9]* Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Iodo-1,1,2,2-tetrafluoroethane is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its ability to serve as a source for the 1,1,2,2-tetrafluoroethyl moiety makes it a powerful tool for chemists seeking to modulate the properties of organic molecules. While its direct application in the synthesis of currently marketed drugs may not be widely documented, the principles of fluorine chemistry strongly suggest its utility in the development of future pharmaceuticals. A thorough understanding of its nomenclature, properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness the potential of this important fluorinated reagent.

References

-

Fluorine notes. (2022, August 1). A new method for preparing of 1,2,2-trifluorostyrene. Retrieved from [Link]

-